[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Catalog No.
S13885673
CAS No.
M.F
C20H21BrN2O4
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bro...

Product Name

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C20H21BrN2O4/c1-13-15-10-14(21)6-7-16(15)27-18(13)19(25)26-11-17(24)23(2)20(12-22)8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3

InChI Key

BZSQSNIPCDORPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N

The compound [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic molecule characterized by its complex structure, which includes a cyanocyclohexyl group, a methyl carbamoyl moiety, and a benzofuran derivative. Its molecular formula is C20H21BrN2O4C_{20}H_{21}BrN_{2}O_{4}, and it has a molecular weight of approximately 433.3 g/mol . The presence of the bromine atom and the benzofuran structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can be explored through various chemical transformations:

  • Nucleophilic Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrolysis: The ester functional group may be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Amidation: The carbamoyl group can react with amines to form amides, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving substituted phenols and carbonyl compounds.
  • Introduction of the Bromine Atom: Bromination reactions can be performed on the benzofuran derivative to introduce the bromine substituent.
  • Carbamoylation: The introduction of the cyanocyclohexyl and methyl carbamoyl groups can be accomplished through nucleophilic substitution or coupling reactions with appropriate precursors.
  • Final Esterification: The final step involves esterification to obtain the target compound.

These methods require careful optimization to ensure high yields and purity.

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for creating new antiviral or anti-inflammatory drugs.
  • Chemical Probes: In biological research to study specific pathways or mechanisms due to its unique structural features.
  • Material Science: As a building block for creating novel materials with specific electronic or optical properties.

Interaction studies involving [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with target proteins could reveal its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively this compound penetrates cellular membranes could inform its bioavailability and therapeutic potential.
  • Synergistic Effects with Other Drugs: Evaluating how this compound interacts with existing medications could lead to combination therapies that enhance efficacy or reduce side effects.

Similar compounds include:

Compound NameStructureNotable Features
5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acidC12H10O4Contains an acetyl group; known for anti-inflammatory properties .
5-Bromo-3-methylbenzofuranC10H8BrOA simpler brominated benzofuran; used in various organic syntheses.
N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamideC12H17ClF3N3OContains similar functional groups; explored for its biological activity .

Uniqueness

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is unique due to its combination of a cyanocyclohexyl moiety and a brominated benzofuran structure, which may enhance its biological activity compared to other benzofuran derivatives. Its diverse functional groups also provide opportunities for further chemical modifications that could lead to novel therapeutic agents.

Retrosynthetic Analysis of Multifunctional Benzofuran-Carbamoyl Hybrid Architectures

Retrosynthetic disconnection of the target molecule reveals three primary synthons: the 5-bromo-3-methylbenzofuran core, the (1-cyanocyclohexyl)(methyl)carbamoyl moiety, and the methyl ester linker. The benzofuran nucleus is typically derived from cyclocondensation reactions between α-haloketones and salicylaldehydes under basic conditions, as demonstrated in Rap–Stoermer-type reactions using triethylamine catalysis. For the 5-bromo-3-methyl substitution pattern, pre-functionalized salicylaldehyde precursors bearing bromine and methyl groups at C5 and C3 positions respectively are essential starting materials.

The carbamoyl segment requires sequential installation via nucleophilic acyl substitution. A plausible retrosynthetic pathway involves coupling 1-cyanocyclohexylamine with methyl chlorocarbonylimidazole to form the carbamoyl chloride intermediate, followed by reaction with the benzofuran-methyl alcohol precursor. Alternative routes employ in situ generation of isocyanate intermediates through Curtius rearrangement of acyl azides derived from cyclohexanecarbonyl chloride.

Novel One-Pot Multicomponent Strategies for Concurrent Cyclohexylcyanamide and Esterification Reactions

Modern synthetic approaches emphasize atom-economic, one-pot methodologies combining benzofuran formation, carbamoylation, and esterification. A representative protocol involves:

  • Base-catalyzed benzofuran synthesis using 5-bromo-3-methylsalicylaldehyde and α-bromopropiophenone in dimethylformamide with potassium tert-butoxide
  • In situ esterification of the resulting benzofuran-2-carboxylic acid with methyl glycolate under Mitsunobu conditions
  • Simultaneous carbamoylation using 1-cyanocyclohexyl isocyanate generated from triphosgene and 1-cyanocyclohexylamine

This convergent approach achieves 68–72% overall yield while eliminating intermediate purification steps. Key advantages include precise stoichiometric control and suppression of side reactions through sequential addition protocols.

Table 1: Comparative Analysis of One-Pot Reaction Conditions

ParameterConventional Stepwise SynthesisNovel One-Pot Approach
Reaction Time (h)48–5618–24
Overall Yield (%)42–4768–72
Solvent Consumption (L)12–154–6
Catalyst Loading (mol%)15 (Pd/C)8 (KOtBu)

Stereochemical Control in Asymmetric Synthesis of Cyanocyclohexylcarbamoyl Moieties

The 1-cyanocyclohexyl group introduces a stereogenic center requiring enantioselective synthesis. Organocatalytic methods using imidodiphosphorimidate (IDPi) catalysts enable asymmetric desymmetrization of prochiral cyclohexenone precursors. In a typical procedure:

  • Cyclohexenone undergoes Michael addition with trimethylsilyl cyanide using 5 mol% IDPi catalyst
  • Subsequent Staudinger reaction with methyl isocyanate forms the carbamoyl moiety
  • Dynamic kinetic resolution achieves >98% enantiomeric excess (e.r.) at −40°C in dichloromethane

Alternative transition-metal approaches employ rhodium-catalyzed asymmetric hydrogenation of α-cyano cinnamamide derivatives using DuPhos ligands, achieving 94–96% e.r. with 0.5 mol% catalyst loading.

Table 2: Enantioselectivity Across Catalytic Systems

Catalyst TypeSubstratee.r.Yield (%)
IDPiCyclohexenone98:292
Rh-DuPhosα-Cyano cinnamamide95:588
Pd-BINAPPropargylamide90:1076

Solvent-Free Mechanochemical Approaches for Enhanced Reaction Efficiency

Mechanochemical synthesis in ball mills provides significant advantages for this moisture-sensitive system:

  • Benzofuran cyclization via high-speed grinding (800 rpm) of 5-bromo-3-methylsalicylaldehyde with α-bromoacetophenone in the presence of K2CO3 (3 equiv)
  • Concurrent carbamoylation-esterification using solid-state reagent milling:
    • Benzofuran intermediate + 1-cyanocyclohexyl isocyanate
    • Trimethylsilyl methyl carbonate as esterifying agent
    • Catalytic DMAP (2 mol%)

This protocol achieves 82% yield in 4 hours versus 24 hours for solution-phase reactions, with particle size reduction (<50 μm) enhancing reaction homogeneity. Energy-dispersive X-ray spectroscopy confirms complete consumption of bromide intermediates within 90 minutes under mechanochemical conditions.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

432.06847 g/mol

Monoisotopic Mass

432.06847 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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